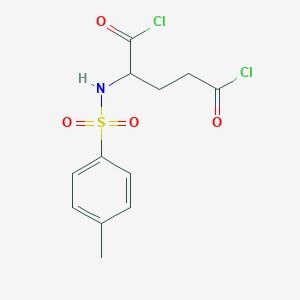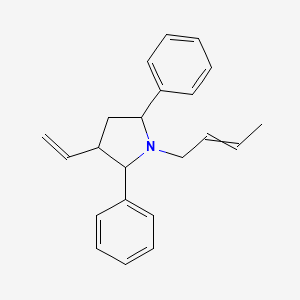
1-Phosphanyliodanuidylethanone;platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phosphanyliodanuidylethanone;platinum is a platinum-based compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Platinum compounds are known for their catalytic properties and are widely used in industrial processes, medical treatments, and scientific research.
Preparation Methods
The synthesis of 1-Phosphanyliodanuidylethanone;platinum involves several methods. One common method is the base-catalyzed reduction of platinum (IV) in ethylene glycol . Another method involves the phase transfer of a platinum (IV) precursor from water to toluene containing a phase-transfer catalyst, followed by reduction with sodium borohydride and capping with a stabilizing agent . Industrial production methods often involve the use of chloroplatinic acid and sodium rhodizonate, which are heated to produce platinum nanoparticles .
Chemical Reactions Analysis
1-Phosphanyliodanuidylethanone;platinum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen gas, formic acid, and sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of organic pollutants using platinum nanoparticles can result in the formation of less hazardous species .
Scientific Research Applications
1-Phosphanyliodanuidylethanone;platinum has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions . In biology and medicine, platinum compounds are used in cancer treatment due to their ability to form DNA adducts that inhibit cell division . Additionally, platinum nanoparticles are used in biosensors and fuel cells due to their excellent catalytic properties .
Mechanism of Action
The mechanism of action of 1-Phosphanyliodanuidylethanone;platinum involves its interaction with molecular targets such as DNA. Platinum compounds can form covalent bonds with DNA, leading to the formation of DNA adducts that inhibit replication and transcription . This ultimately results in the induction of apoptosis in cancer cells. The compound’s catalytic properties are also attributed to its ability to facilitate electron transfer reactions .
Comparison with Similar Compounds
1-Phosphanyliodanuidylethanone;platinum can be compared to other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. These compounds also form DNA adducts and are used in cancer treatment . this compound may have unique properties due to its specific ligand structure, which can influence its reactivity and stability. Similar compounds include platinum (II) complexes with various ligands that exhibit different spectroscopic and photophysical properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique chemical properties and ability to undergo various reactions make it a valuable tool in research and industry
Properties
CAS No. |
62779-54-8 |
|---|---|
Molecular Formula |
C2H5IOPPt- |
Molecular Weight |
398.02 g/mol |
IUPAC Name |
1-phosphanyliodanuidylethanone;platinum |
InChI |
InChI=1S/C2H5IOP.Pt/c1-2(4)3-5;/h5H2,1H3;/q-1; |
InChI Key |
RYNOUVDWZMTTLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[I-]P.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Cyanoethyl)-2-[(naphthalen-2-yl)oxy]-N-propylpropanamide](/img/structure/B14526186.png)





![2-[(4-Methylcyclohex-3-en-1-yl)methylidene]cyclopentan-1-one](/img/structure/B14526239.png)

![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14526255.png)
![1-(4-Methylpiperazin-1-yl)-2-[2-(phenylsulfanyl)phenyl]ethan-1-one](/img/structure/B14526261.png)




